N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a chlorophenyl group, a pyrazinyl group, and a piperidinyl group linked through an oxalamide moiety
Preparation Methods
The synthesis of N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidinyl intermediate: This involves the reaction of pyrazine with piperidine under specific conditions to form the pyrazinyl-piperidinyl intermediate.
Introduction of the chlorophenyl group: The intermediate is then reacted with a chlorophenyl compound to introduce the chlorophenyl group.
Formation of the oxalamide linkage: Finally, the oxalamide linkage is formed by reacting the intermediate with oxalyl chloride under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research:
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperidine moiety and have similar biological activities.
Imidazole derivatives: These compounds have a different heterocyclic structure but may exhibit similar chemical reactivity and applications.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c19-14-3-1-2-4-15(14)23-18(26)17(25)22-11-13-5-9-24(10-6-13)16-12-20-7-8-21-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZDYGNRHWDNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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